Ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate is a chemical compound classified under the category of organic compounds, specifically as a piperidinecarboxylic acid derivative. Its molecular formula is C₁₂H₁₈N₄O₃, and it has a CAS number of 1030520-54-7. The compound exhibits irritant properties and is primarily used in pharmaceutical applications, particularly in the synthesis of various biologically active molecules .
The synthesis of Ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate can be achieved through several methods. A common approach involves the reaction of piperidine derivatives with pyrimidine intermediates.
The specific reaction conditions, such as temperature, solvent choice, and catalysts, can significantly influence the yield and purity of the final product. For example, using polar aprotic solvents can enhance nucleophilicity in condensation reactions .
The molecular structure of Ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate features a piperidine ring substituted with a pyrimidine moiety.
The structural representation can be visualized using software tools that allow for three-dimensional modeling based on its SMILES notation: CCOC(=O)N1CCC(CC1)NC1=NC=CC(C)=C1
.
Ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate can participate in various chemical reactions due to its functional groups.
These reactions are often facilitated by specific reagents or catalysts that enhance reactivity and selectivity. For instance, using Lewis acids can improve nucleophilic attacks during substitution processes .
The mechanism of action for Ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate primarily relates to its biological activity as an intermediate in drug synthesis.
The compound may act by inhibiting specific enzymes or interacting with biological receptors due to its structural similarity to naturally occurring substrates. This interaction often leads to modulation of biochemical pathways involved in disease processes.
While specific pharmacological data for this compound may be limited, its structural features suggest potential activity against targets relevant in medicinal chemistry .
Ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate exhibits several notable physical and chemical properties.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties accurately .
Ethyl 1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate has significant applications in scientific research and pharmaceutical development.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2